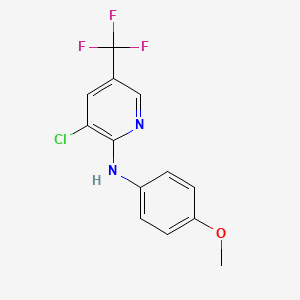

3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine

Descripción

Propiedades

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O/c1-20-10-4-2-9(3-5-10)19-12-11(14)6-8(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXVDTMDSHMUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, 4-methoxyaniline, and trifluoromethylating agents.

Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Reaction Steps: The synthesis may involve multiple steps, including halogenation, amination, and trifluoromethylation. Each step requires careful control of temperature, pressure, and reaction time to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Notable applications include:

- Anticancer Activities : Studies have indicated that derivatives of this compound exhibit significant anticancer properties through mechanisms such as c-KIT kinase inhibition, which is crucial in certain types of cancers like gastrointestinal stromal tumors (GISTs) .

- Anti-inflammatory Effects : The compound has shown promise in modulating cytokine production, which could be beneficial in treating inflammatory diseases .

Pharmacology

Research indicates that the compound may have pharmacological activities that can be harnessed for drug development:

- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | c-KIT kinase inhibition | |

| Anti-inflammatory | Cytokine modulation | |

| Antimicrobial | Bacterial growth inhibition |

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of various pyridine derivatives, including 3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine. The results demonstrated that certain derivatives effectively inhibited the growth of cancer cell lines such as PC3 (prostate cancer) and K562 (chronic myeloid leukemia) at low concentrations, suggesting a promising avenue for further research into targeted cancer therapies.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound. In vitro experiments showed that it significantly reduced the levels of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent in chronic inflammatory conditions.

Case Study 3: Antimicrobial Testing

Research into the antimicrobial properties of related compounds revealed that they exhibited activity against a range of bacterial strains. The findings support the hypothesis that this compound could be developed into a new class of antibiotics.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The table below compares key structural features of 3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine with related pyridinamine derivatives:

Key Observations:

- Substituent Effects: The target compound’s 4-methoxyphenyl group contrasts with fluazinam’s nitro-substituted phenyl ring. This may alter bioactivity and environmental persistence .

- Molecular Weight : Fluazinam’s higher molecular weight (465.09 vs. ~316.7) correlates with its additional nitro groups and chlorine atoms, which enhance fungicidal potency but may increase toxicity .

- Biological Targets : Piperidinyl derivatives (e.g., CAS 1242267-94-2) are explored for CNS applications due to improved blood-brain barrier penetration, unlike agrochemical-focused analogs .

Physicochemical Properties

Key Observations:

- Salt Forms : Piperidinyl derivatives formulated as hydrochlorides (e.g., ) exhibit improved solubility, a strategy applicable to the target compound for pharmaceutical uses.

Key Observations:

- Toxicity : Fluazinam’s nitro groups contribute to its higher ecotoxicity, whereas the target compound’s methoxyphenyl group may reduce environmental hazards.

- Regulatory Status : Fluazinam has established tolerances in crops (e.g., onions, garlic) , but the target compound would require extensive toxicological profiling for agricultural use.

Actividad Biológica

3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C14H12ClF3N2O

- Molecular Weight : 316.706 g/mol

- CAS Number : 581792-51-0

Synthesis

The synthesis of this compound typically involves reactions that introduce the chloro and trifluoromethyl groups onto the pyridine ring, followed by amination with a methoxy-substituted phenyl group. The presence of these substituents is crucial for its biological activity.

Antichlamydial Activity

Research indicates that compounds similar to this compound exhibit selective activity against Chlamydia species. The trifluoromethyl group enhances this activity, as evidenced by studies where derivatives lacking this group showed no significant effects. Specifically, the presence of electron-withdrawing groups like trifluoromethyl at the 5-position of the pyridine ring is essential for maintaining antichlamydial properties .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity and Cell Cycle Analysis

In cancer research, derivatives of this compound have been shown to induce cell cycle arrest in various cancer cell lines. For instance, compounds related to it have been reported to cause G2/M phase arrest in HepG2 cells, indicating their potential as anti-cancer agents . The mechanism appears to involve modulation of cell cycle regulatory proteins, leading to reduced cell proliferation.

Study 1: Antichlamydial Activity

In a study assessing new derivatives for their antichlamydial activity, it was found that compounds incorporating the trifluoromethyl group were significantly more effective against Chlamydia trachomatis compared to those without this modification. The structure-activity relationship (SAR) highlighted the importance of electron-withdrawing substituents for enhanced biological efficacy .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory action of related pyridine derivatives. It was noted that these compounds could downregulate COX-2 expression in RAW264.7 cells, with IC50 values indicating potent activity at low concentrations. The study emphasized that structural modifications could lead to improved therapeutic profiles against inflammatory conditions .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic aromatic substitution (SNAr) between 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) and 4-methoxyphenyl halides. Key parameters include temperature (80–120°C), solvent polarity (DMF or DMSO), and catalysts (e.g., CuI for Ullmann coupling). Monitor progress via TLC or HPLC, and purify via column chromatography .

- Challenges : Competing side reactions (e.g., dehalogenation) require controlled stoichiometry and inert atmospheres.

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

- Spectroscopy :

- NMR : Analyze , , and NMR to verify substitution patterns (e.g., trifluoromethyl at C5, methoxyphenyl at N2). - coupling may resolve ambiguities .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 357.04).

- Crystallography : X-ray diffraction resolves intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and disorder in trifluoromethyl groups (observed in related pyridine derivatives) .

Q. What methods are used to determine physicochemical properties like solubility, melting point, and stability?

- Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen (reported range: 115–117°C for analogous compounds) .

- Solubility : Shake-flask method in buffers (pH 1–7.4) and organic solvents (logP ~3.5 predicted via computational tools).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Trifluoromethyl groups enhance hydrolytic stability .

Advanced Research Questions

Q. How can the compound’s bioactivity against bacterial/fungal targets be mechanistically investigated?

- Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins (e.g., bacterial phosphopantetheinyl transferases [PPTases], critical for secondary metabolism). Competitive inhibition assays (IC) quantify potency .

- Mode of Action : Time-kill curves and transcriptomic profiling (RNA-seq) reveal whether activity is bacteriostatic or bactericidal. Synergy with β-lactams suggests cell wall disruption .

Q. What analytical strategies are suitable for characterizing metabolic pathways and degradation products?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via LC-QTOF-MS. Key biotransformations: O-demethylation (4-methoxyphenyl → 4-hydroxyphenyl) and hydroxylation .

- Environmental Degradation : Soil/water studies under UV light or microbial action. Detect nitro-reduction products (e.g., amine derivatives) using GC-MS .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

- Key Modifications :

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Substitute trifluoromethyl with sulfonamide for solubility optimization.

- Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans. QSAR models (e.g., CoMFA) correlate substituent effects with bioactivity .

Q. What role do crystal packing and polymorphism play in bioavailability?

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate forms. DSC and PXRD distinguish polymorphs.

- Bioavailability Impact : Amorphous dispersions (spray-dried with HPMC) improve dissolution rates. Intramolecular H-bonding (N–H⋯N) reduces hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.